4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE
Overview
Description
4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is a heterocyclic compound featuring an imidazole ring substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 1-position
Mechanism of Action
Target of Action
Imidazole derivatives are known to interact with a variety of biological targets. They are key components in many functional molecules used in a diverse range of applications . .
Mode of Action
The mode of action of imidazole derivatives can vary widely depending on their specific chemical structure and the biological target they interact with
Biochemical Pathways
Imidazole derivatives can affect various biochemical pathways depending on their specific targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoimidazole with trifluoromethylating agents. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This often includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles under suitable conditions.
Oxidation and Reduction Reactions: The imidazole ring can participate in redox reactions, altering its electronic properties.
Coupling Reactions: The compound can engage in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions:
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and other peroxides are used for oxidation reactions.
Catalysts: Palladium and nickel catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is explored for its use in the development of advanced materials, including organic semiconductors and polymers.
Biological Studies: Researchers investigate its biological activity and potential as an enzyme inhibitor or receptor modulator.
Comparison with Similar Compounds
4-Bromo-1-methylimidazole: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Chloro-1-(trifluoromethyl)imidazole: Similar structure but with a chlorine atom instead of a bromine atom.
1-(Trifluoromethyl)imidazole: Lacks the bromine substitution.
Uniqueness: 4-BROMO-1-(TRIFLUOROMETHYL)-1H-IMIDAZOLE is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct electronic and steric properties. These features make it a valuable compound for designing molecules with specific biological and chemical properties .
Biological Activity
4-Bromo-1-(trifluoromethyl)-1H-imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by:
- Molecular Formula : C4H2BrF3N2
- Molecular Weight : 230.99 g/mol
- Structural Features : A bromine atom at the 4-position and a trifluoromethyl group at the 1-position of the imidazole ring.
The presence of the trifluoromethyl group enhances lipophilicity, which can influence the compound's interaction with biological targets and its pharmacokinetic properties.
While specific mechanisms of action for this compound are still under investigation, it is known to act as an enzyme inhibitor and receptor modulator . Imidazole derivatives often interact with various biological targets, affecting multiple biochemical pathways . The compound's unique structure allows for effective interactions with these targets, which may lead to various therapeutic effects.
Biological Activity
Research indicates that this compound exhibits several notable biological activities:
- Enzyme Inhibition : It has been shown to inhibit specific enzymatic pathways, which could be beneficial in therapeutic contexts.
- Antimicrobial Activity : Similar imidazole derivatives have demonstrated antimicrobial properties, suggesting potential applications in treating infections .
- Antiparasitic Effects : The compound may also exhibit activity against certain parasites, drawing parallels with other imidazole derivatives known for their antiparasitic effects .
Comparative Analysis with Similar Compounds
To better understand the biological potential of this compound, a comparison with structurally similar compounds is essential. The following table summarizes key characteristics and activities:
Compound Name | Structure Features | Notable Biological Activity |
---|---|---|
2-Bromo-4-(trifluoromethyl)imidazole | Similar bromine and trifluoromethyl groups | Antimicrobial properties |
4-Methyl-1H-imidazole | Methyl group instead of bromine | Different pharmacological profile |
5-Bromo-2-(trifluoromethyl)imidazole | Bromine at a different position | Potentially varied enzyme inhibition |
4-Fluoro-1H-imidazole | Fluoro instead of bromo | Different electronic properties |
This comparison highlights how the unique combination of halogen and trifluoromethyl groups in this compound may enhance its lipophilicity and interaction capabilities compared to other imidazoles.
Case Studies and Research Findings
Recent studies have explored the biological activity of various imidazole derivatives, including those related to this compound:
- Antimicrobial Studies : Research has shown that certain imidazoles exhibit significant inhibitory activity against pathogens like Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 10 µg/mL .
- Antiparasitic Activity : A study investigated the efficacy of imidazole derivatives against Trichomonas vaginalis, revealing that some compounds had IC50 values significantly lower than metronidazole, indicating enhanced potency against resistant strains .
- Mechanistic Insights : Investigations into the mechanism of action have revealed that imidazoles can interfere with critical cellular processes such as DNA replication and protein synthesis in microbial cells, which may explain their broad-spectrum antimicrobial effects .
Properties
IUPAC Name |
4-bromo-1-(trifluoromethyl)imidazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2/c5-3-1-10(2-9-3)4(6,7)8/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPMOUDITDVWTPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CN1C(F)(F)F)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2253632-50-5 | |
Record name | 4-bromo-1-(trifluoromethyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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